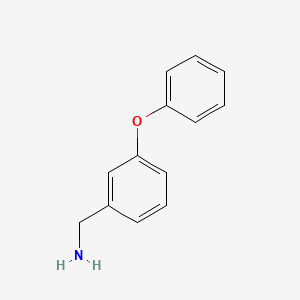

(3-Phenoxyphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIFNISFRBVGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360254 | |

| Record name | 3-Phenoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50742-37-5 | |

| Record name | 3-Phenoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenoxyphenyl Methanamine and Its Derivatives

Classical and Contemporary Approaches to the Synthesis of (3-Phenoxyphenyl)methanamine

The synthesis of the primary amine this compound can be accomplished through several established chemical routes. These methods begin with precursors such as 3-phenoxybenzaldehyde (B142659) or 3-phenoxybenzyl halides and employ reactions that introduce the aminomethyl group.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for synthesizing amines, particularly in the pharmaceutical industry due to its operational simplicity and broad applicability. rsc.org This process typically involves the reaction of a carbonyl compound, in this case, 3-phenoxybenzaldehyde, with an amine source to form an imine intermediate, which is then reduced to the target amine.

Table 1: Key Reagents in Reductive Amination of 3-Phenoxybenzaldehyde

| Starting Material | Amine Source | Reducing Agent (Example) | Product |

| 3-Phenoxybenzaldehyde | Ammonia | Sodium triacetoxyborohydride (B8407120) (STAB) | This compound |

Gabriel Synthesis Pathways

The Gabriel synthesis is a classic and reliable method for preparing primary amines, effectively avoiding the over-alkylation that can occur in direct alkylation methods. psu.eduacs.org This pathway utilizes phthalimide (B116566) as a protected form of ammonia. acs.orgtandfonline.com

For the synthesis of this compound, the process begins with the N-alkylation of potassium phthalimide with a 3-phenoxybenzyl halide, such as 3-phenoxybenzyl bromide. In the subsequent step, the resulting N-(3-phenoxybenzyl)phthalimide is cleaved to release the desired primary amine. researchgate.net This is commonly achieved by hydrazinolysis, where the intermediate is heated with hydrazine (B178648) monohydrate in a solvent like isopropanol. researchgate.net This reaction yields this compound and a phthalhydrazide (B32825) byproduct, which can be separated. researchgate.net

Table 2: Gabriel Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

| 1 | Potassium Phthalimide | 3-Phenoxybenzyl Bromide | N-(3-phenoxybenzyl)phthalimide |

| 2 | N-(3-phenoxybenzyl)phthalimide | Hydrazine Monohydrate | This compound |

Azide (B81097) Reduction Techniques

Another effective route to this compound involves the reduction of a corresponding azide precursor. This two-step sequence starts with the synthesis of 3-phenoxybenzyl azide, followed by its reduction to the amine.

The azide is typically prepared from a 3-phenoxybenzyl halide (e.g., bromide) through a nucleophilic substitution reaction with an azide salt, such as sodium azide, often in a polar aprotic solvent. The synthesis of 3-phenoxybenzyl bromide itself can be achieved by brominating 3-phenoxytoluene. nih.gov Once formed, the 3-phenoxybenzyl azide is reduced to this compound. This reduction is a common transformation in organic synthesis and can be accomplished using several methods, including catalytic hydrogenation (e.g., with H₂ and Pd/C) or by using reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction).

Functionalization and Derivatization Strategies

The primary amine group of this compound serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives, including amides and isothiocyanates.

Amidation Reactions and Propanamide Derivatives

Amidation is a fundamental reaction where this compound reacts with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an amide bond. These reactions are crucial for creating diverse libraries of compounds for various research applications. rsc.orgrsc.org

Propanamide derivatives of this compound are a specific class of amides that have been synthesized. For instance, the reaction of this compound with 2,2-dimethylpropanoyl chloride in the presence of a base yields 2,2-Dimethyl-N-((3-phenoxyphenyl)methyl)propanamide. google.com This type of acylation is a straightforward and high-yielding method for derivatization. Other propanamide derivatives, such as 3-(methylamino)-N-(3-phenoxyphenyl)propanamide, have also been documented, highlighting the versatility of the parent amine in building more complex molecular structures.

Table 3: Examples of Propanamide Derivatives from this compound

| Amine | Acylating Agent | Product |

| This compound | 2,2-Dimethylpropanoyl chloride | 2,2-Dimethyl-N-((3-phenoxyphenyl)methyl)propanamide google.com |

| This compound | N/A (Multi-step synthesis) | 3-(Methylamino)-N-(3-phenoxyphenyl)propanamide |

Formation of Isothiocyanate Analogues

The primary amine of this compound can be converted into the corresponding isothiocyanate, (3-phenoxyphenyl)methyl isothiocyanate. Isothiocyanates are valuable intermediates in organic synthesis and are known for their biological activity.

The most common methods for this transformation involve reacting the primary amine with either thiophosgene (B130339) (CSCl₂) or carbon disulfide (CS₂). nih.govmdpi.com The reaction with thiophosgene, often carried out in the presence of a base, is a direct route to the isothiocyanate. researchgate.net Alternatively, the reaction with carbon disulfide in the presence of a base (like triethylamine (B128534) or ammonia) first forms a dithiocarbamate (B8719985) salt intermediate. tandfonline.com This salt is then treated with a desulfurizing agent, such as a heavy metal salt (e.g., lead nitrate), ethyl chloroformate, or tosyl chloride, to yield the final isothiocyanate product. nih.gov

Incorporation of Heterocyclic Rings

The core structure of this compound serves as a versatile scaffold for the introduction of various heterocyclic rings, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The methods employed for these syntheses are tailored to the specific heterocycle being incorporated.

Derivatives of this compound featuring a quinoline moiety can be synthesized through several routes. One common method involves the reaction of this compound with a suitably substituted chloroquinazoline. For instance, reacting this compound with 4-chloroquinazoline (B184009) in the presence of a base like triethylamine (TEA) in a solvent such as isopropyl alcohol (IPA) under reflux conditions yields N-((3-phenoxyphenyl)methyl)quinazolin-4-amine. google.com.pg

Another approach involves the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with an amine, followed by reduction. nih.gov For example, condensation with hydroxylamine (B1172632) hydrochloride followed by treatment with thionyl chloride can yield a cyanoquinoline intermediate. Subsequent reduction of the nitrile group with a reducing agent like lithium aluminum hydride (LiAlH4) can produce the corresponding aminomethylquinoline derivative. nih.gov

The synthesis of oxazole derivatives of this compound can be achieved through various established methods for oxazole ring formation. ijpsonline.comresearchgate.net Common strategies include:

From α-haloketones and amides (Bredereck reaction): This method can be adapted to produce 2,4-disubstituted oxazoles. ijpsonline.com

From cyanohydrins and aromatic aldehydes (Fischer oxazole synthesis): This classic method yields 2,5-disubstituted oxazoles. ijpsonline.com

One-pot synthesis/Suzuki-Miyaura coupling: This modern approach allows for the synthesis of trisubstituted oxazoles. ijpsonline.com

A specific example involves the synthesis of N-acylated derivatives of 5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2-amine. researchgate.net

Piperazine (B1678402) and Piperidine (B6355638):

The incorporation of piperazine and piperidine rings often involves the reaction of this compound or a related precursor with a suitable piperazine or piperidine derivative. bgu.ac.ilnih.govresearchgate.net For instance, a process for preparing ibrutinib (B1684441) involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-1-benzylpiperidin-3-yl methanesulfonate. google.com This is followed by a debenzylation step to yield the final piperidine-containing product. google.com

Arylazole:

The synthesis of arylazole derivatives can be accomplished through methods analogous to those used for other heterocycles. For example, 3-arylamino-5-aryloxymethyl ijpsonline.combgu.ac.ilCurrent time information in Bangalore, IN.triazole derivatives can be synthesized by reacting S-methyl-N'-arylisothiouronium iodide with 2-(aryloxy)alkanoic acid hydrazide. nih.gov

Cross-Coupling Methodologies for Biaryl Systems

The formation of the biaryl ether linkage in this compound is a critical step in its synthesis. Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for constructing such C-O bonds. researchgate.net

The Suzuki-Miyaura coupling, though primarily known for C-C bond formation, can be adapted for C-O coupling reactions. nih.gov This reaction typically involves the coupling of a boronic acid with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov The development of specialized ligands has expanded the scope of this reaction to include the formation of diaryl ethers.

The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a premier method for forming C-N and C-O bonds. This reaction is highly versatile and has been extensively used in pharmaceutical synthesis. researchgate.net It involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand (often a biarylphosphine), and a base.

While less common for this specific transformation, other cross-coupling reactions like the Sonogashira coupling (for C-C triple bonds) have also seen broad application in organic synthesis. researchgate.net

Stereoselective Synthesis and Chiral Resolution Considerations

When the final product requires a specific stereochemistry, stereoselective synthesis or chiral resolution of a racemic mixture becomes necessary. wikipedia.org

Stereoselective Synthesis:

This approach aims to create a specific enantiomer directly. This can be achieved by using chiral catalysts, auxiliaries, or starting materials. beilstein-journals.orgmdpi.comnih.gov For example, stereoselective reduction of a ketone precursor using a chiral reducing agent can lead to the formation of a single enantiomer of the corresponding alcohol, which can then be converted to the desired amine. nih.gov Palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups can also proceed with high stereoselectivity. beilstein-journals.org

Chiral Resolution:

This method involves separating a racemic mixture into its constituent enantiomers. wikipedia.org A common technique is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Chiral column chromatography is another powerful technique for separating enantiomers. wikipedia.org This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Scalability and Process Optimization in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. gd3services.com

Key considerations for scalability and process optimization include:

Route Selection: The chosen synthetic route should be robust, high-yielding, and utilize readily available and inexpensive starting materials. gd3services.com Routes involving hazardous reagents or extreme reaction conditions are generally avoided. gd3services.com

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial to maximize yield and minimize the formation of byproducts.

Solvent and Reagent Choice: The use of environmentally friendly and easily recyclable solvents is preferred. The cost and availability of all reagents must be considered for large-scale production. gd3services.com

Purification Methods: Purification techniques must be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and higher throughput.

Process Safety: A thorough hazard assessment of the entire process is essential to identify and mitigate any potential safety risks.

A gram-scale synthesis of a related compound demonstrated the feasibility of scaling up a multi-component reaction, where the product precipitated and could be isolated by simple filtration. rug.nl

Computational and Theoretical Chemistry Studies on 3 Phenoxyphenyl Methanamine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. While specific docking studies exclusively focused on (3-Phenoxyphenyl)methanamine are not extensively documented in publicly available literature, research on the broader class of phenoxyphenyl-methanamine (PPMA) derivatives provides significant insights.

Docking studies on related compounds, such as derivatives of 5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2-amine, have been performed to investigate their potential as anticancer agents by targeting proteins like tubulin. researchgate.net In one such study, a derivative demonstrated a significant docking score, indicating a strong binding affinity, and interacted with key residues within the binding site of the target protein. researchgate.net These interactions are often stabilized by forces such as hydrogen bonds and pi-cation interactions. researchgate.net For this compound, it can be inferred that the primary amine group would be a key participant in hydrogen bonding, while the two phenyl rings could engage in hydrophobic and pi-stacking interactions within a protein's binding pocket.

The general approach for such simulations involves preparing a 3D structure of the ligand and the target protein. The ligand's conformation is then systematically sampled within the defined binding site of the protein to identify the most stable binding pose, which is typically the one with the lowest binding energy. nih.govmdpi.comrsc.org The binding energy is a calculated value that estimates the strength of the interaction between the ligand and the protein.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Participating Group on this compound |

| Hydrogen Bonding | Primary amine (-NH2) |

| Pi-Pi Stacking | Phenyl rings |

| Hydrophobic Interactions | Phenoxyphenyl moiety |

| Pi-Cation Interactions | Phenyl rings with cationic residues |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of a molecule. ias.ac.inresearchgate.net These methods can determine various molecular properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Calculations on similar aromatic amines and ethers can provide an approximation of these values for this compound. The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 199.25 | bldpharm.com |

| Molecular Formula | C13H13NO | bldpharm.com |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ambeed.com |

| logP (iLOGP) | 2.36 | ambeed.com |

| Number of Rotatable Bonds | 3 | ambeed.com |

| Number of H-bond Acceptors | 2 | ambeed.com |

| Number of H-bond Donors | 1 | ambeed.com |

Conformational Analysis and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov this compound possesses three rotatable bonds, which allows for a significant degree of conformational flexibility. ambeed.com These rotations involve the C-C bond connecting the aminomethyl group to the phenyl ring, the C-O bond of the ether linkage, and the C-O bond to the second phenyl ring.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of a molecule over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them. For this compound, MD simulations would likely show a dynamic interplay of various conformers, with the most stable ones being those that minimize steric hindrance between the two phenyl rings and the aminomethyl group. The flexibility of the molecule is an important factor in its ability to adapt its shape to fit into a protein's binding site.

Prediction of Biological Activity and ADMET Properties (Focus on Predictive Models)

Computational models are widely used to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.orgnih.govchemrxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study has been conducted on the phenoxyphenyl-methanamine (PPMA) class of compounds to evaluate their activities at the 5HT(2A) receptor, the serotonin (B10506) transporter (SERT), and the hERG channel. researchgate.netresearchgate.netnih.govmdpi.com These models utilized parameters describing the electronic and steric properties of substituents on the phenyl rings to establish a relationship with the observed biological activities. researchgate.net The findings from such studies can guide the design of new analogs with improved activity and selectivity.

Predictive models for ADMET properties are crucial for early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. Various in silico tools and web servers are available for this purpose. frontiersin.orgscbdd.com Based on the physicochemical properties of this compound, such as its moderate lipophilicity (logP of 2.36) and topological polar surface area (TPSA of 35.25 Ų), it is predicted to have good oral absorption. ambeed.com The number of hydrogen bond donors and acceptors also falls within the ranges generally considered favorable for drug-likeness.

Table 3: Predicted ADMET Properties of this compound based on Physicochemical Parameters

| ADMET Property | Prediction based on Physicochemical Parameters | Rationale |

| Oral Absorption | Likely to be good | Moderate logP and TPSA values are within the range for good absorption. |

| Blood-Brain Barrier Penetration | Possible | The logP value suggests it might cross the BBB, but the polar surface area could limit it. |

| Metabolism | Likely to undergo metabolism | The presence of aromatic rings and an amine group provides sites for enzymatic modification (e.g., by cytochrome P450 enzymes). |

| Toxicity | To be determined | While general predictions can be made, specific toxicity predictions require more detailed models and experimental validation. |

Analytical and Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (3-Phenoxyphenyl)methanamine. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aminomethyl (-CH₂NH₂) protons are expected to appear as a singlet, with a chemical shift influenced by the adjacent aromatic ring and the nitrogen atom. The aromatic protons on both phenyl rings will produce a complex pattern of signals in the downfield region of the spectrum, typically between 6.8 and 7.5 ppm. pdx.edu The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal proton-proton coupling interactions.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon of the aminomethyl group is expected in the aliphatic region, while the twelve aromatic carbons will appear in the downfield region (typically 115-160 ppm). The two carbons bonded to the ether oxygen (C-O) are particularly deshielded and serve as diagnostic signals. pdx.edu Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. mdpi.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges for functional groups. pdx.edunetlify.app

¹H NMR (Proton)

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| -CH₂- | 3.7 - 3.9 | Singlet | 2H |

¹³C NMR (Carbon)

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- | 45 - 50 |

| Aromatic C-H | 115 - 130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₃H₁₃NO, giving it a monoisotopic mass of approximately 199.0997 Da. In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺•) at m/z 199.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. For this compound, characteristic fragmentation pathways are expected based on the functional groups present. libretexts.orgchemguide.co.uk Key fragmentation events include:

Benzylic Cleavage: The most common fragmentation for this type of amine is the cleavage of the bond between the aromatic ring and the aminomethyl carbon, resulting in the loss of the •NH₂ group. However, a more favorable cleavage is the loss of a hydrogen radical from the molecular ion, or the cleavage of the C-C bond alpha to the nitrogen atom to lose the phenoxyphenyl radical, though the latter is less common.

Ether Bond Cleavage: Fragmentation can occur at the ether linkage, leading to the formation of ions corresponding to phenoxy (m/z 93) or benzylamine-related fragments.

Tropylium (B1234903) Ion Formation: A common rearrangement in benzyl (B1604629) compounds can lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 199 | [C₁₃H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 182 | [C₁₃H₁₂N]⁺ | Loss of •OH from rearrangement |

| 106 | [C₇H₈N]⁺ | Cleavage of the ether C-O bond |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from ether cleavage |

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) offer high-resolution separation of the target compound from starting materials, reagents, and potential byproducts.

In a typical reversed-phase HPLC or UPLC setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine. A UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~220 nm or ~270 nm) is commonly used for detection. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For reaction monitoring, UPLC coupled with mass spectrometry (UPLC-MS) is particularly powerful. lcms.cz Small aliquots of a reaction mixture can be rapidly analyzed, with typical cycle times of only a few minutes. This allows chemists to track the consumption of reactants and the formation of the desired product in near real-time. The mass detector provides confirmation of the identity of each peak in the chromatogram by its mass-to-charge ratio, enabling the confident identification of intermediates and side products, which facilitates rapid optimization of reaction conditions. lcms.cz

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org From this pattern, a detailed map of electron density can be constructed, revealing the exact positions of each atom in the crystal lattice.

As of this writing, a public crystal structure for this compound has not been reported. However, if a suitable single crystal were obtained, X-ray diffraction analysis would provide invaluable information, including: mdpi.com

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-N, C-O, C-C) and angles within the molecule.

Torsional Angles: The conformation of the molecule, particularly the angles defining the orientation of the two phenyl rings relative to each other and the aminomethyl group.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding involving the amine group and π-stacking between the aromatic rings.

This data is crucial for understanding the molecule's conformation in the solid state and for computational chemistry studies.

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., UV-Vis, IR)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. farmaciajournal.com The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Predicted IR Absorption Bands for this compound Based on typical functional group absorption ranges. umn.edu

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Rings |

| 2960 - 2850 | C-H Aliphatic Stretch | Methylene (-CH₂-) |

| 1620 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Aromatic Stretch | Aromatic Rings |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electronic transitions within the molecule. psu.edu Aromatic compounds like this compound exhibit strong absorptions in the UV region due to π → π* transitions within the phenyl and phenoxy chromophores. scispace.com The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show one or more strong absorption bands below 300 nm. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are characteristic of the compound's conjugated system.

Predicted UV-Vis Absorption Maxima for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220 | π → π* | Benzene (B151609) Ring |

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Assays for Biological Activity Screening

In vitro cellular assays represent the foundational step in evaluating the biological activity of novel compounds derived from the (3-Phenoxyphenyl)methanamine scaffold. These assays utilize cultured cells to screen for specific effects, such as cytotoxicity, enzyme inhibition, or the modulation of cellular pathways, providing initial data on a compound's potential.

Derivatives of this compound have been integrated into larger molecules and evaluated in various cellular screening platforms. A prominent area of investigation is in cancer research, where these compounds form the basis for inhibitors of cell cycle proteins. For instance, the 3-PBA moiety has been used as a C-terminal "cap" in synthetic peptide-small molecule hybrids designed to inhibit cyclin-dependent kinases (CDKs). nih.govnih.gov The activity of these molecules is quantified using in vitro kinase assays, which measure the inhibition of phosphorylation of target substrates, such as the Retinoblastoma protein (pRb). nih.govgoogle.com

Another significant application is the screening of derivatives for antiproliferative properties. Isothiocyanate (ITC) analogues, synthesized using this compound hydrochloride as a precursor, have been evaluated against human breast cancer cell lines like MCF-7. nih.gov The antiproliferative effects are typically measured using cell viability assays, such as the MTS assay, which determines the metabolic activity of cells as an indicator of cell number. nih.gov Furthermore, reporter gene assays, like the Antioxidant Response Element (ARE)-luciferase assay, are employed to screen for chemopreventive potential by measuring the activation of specific transcriptional pathways. nih.gov

Below is a table summarizing representative in vitro assays used for screening compounds containing the this compound scaffold.

| Assay Type | Target/Cell Line | Endpoint Measured | Purpose |

| Kinase Assay | CDK4/Cyclin D1 | Inhibition of pRb Phosphorylation | Screen for cell cycle inhibitors nih.govgoogle.com |

| MTS Proliferation Assay | MCF-7 Human Breast Cancer Cells | Cell Viability / Metabolic Activity | Screen for antiproliferative activity nih.gov |

| ARE-Luciferase Reporter Assay | MCF-7-ARE Cells | Luciferase Activity | Screen for activation of the Nrf2 pathway nih.gov |

| Cell Death Assay | Cancer Cell Lines | Induction of Apoptosis/Necrosis | Identify cytotoxic compounds justia.com |

In Vivo Animal Models for Efficacy and Pharmacodynamic Studies

Following promising in vitro results, lead compounds incorporating the this compound structure are advanced to in vivo animal models to assess their efficacy and pharmacodynamic properties in a whole-organism context. These studies are critical for understanding how a compound behaves within a complex biological system and for validating its therapeutic potential.

Rodent models, particularly mice and rats, are commonly used. For example, a compound featuring a 3-phenoxybenzylamine moiety demonstrated in vivo efficacy in a rodent glucose tolerance test, achieving an ED₅₀ of 3.1 mg/kg. This type of study is essential for evaluating potential anti-diabetic agents.

In the context of oncology, cell-permeable peptide inhibitors that utilize the 3-PBA scaffold as a key binding component have been administered directly in mouse tumor models. nih.gov These studies assess the ability of the compounds to inhibit tumor growth and can involve histological analysis to confirm the induction of apoptosis within the tumor tissue. nih.gov

For neurological applications, derivatives of 3-phenoxybenzaldehyde (B142659) (the precursor aldehyde to 3-PBA) have been used to synthesize selective 5-HT6 receptor antagonists. The efficacy of these antagonists in models of cognitive function is evaluated using behavioral tests in animals, such as the Morris water maze, which assesses spatial learning and memory. google.com

The table below summarizes examples of in vivo models used to study these compounds.

| Animal Model | Compound Type | Efficacy Endpoint | Research Area |

| Rat Model | 5-HT6 Receptor Antagonist | Improved performance in Morris water maze | Cognitive Dysfunction google.com |

| Mouse Tumor Model | Cyclin Groove Inhibitor | Inhibition of tumor growth, induction of apoptosis | Oncology nih.gov |

| Rodent Model | GPR40 Agonist | Improved glucose tolerance (ED₅₀) | Metabolic Disease |

Mechanistic Studies Employing Biochemical and Molecular Biology Techniques

To understand how a compound exerts its biological effect, researchers employ a range of biochemical and molecular biology techniques. These mechanistic studies are vital for optimizing lead compounds and identifying potential biomarkers.

For derivatives of this compound, mechanistic work has provided significant insights. In the field of CDK inhibition, the 3-PBA group functions as a structural mimic of a C-terminal phenylalanine residue found in natural inhibitor proteins like p21 and p27. nih.govnih.gov Biochemical kinase assays confirm that these hybrid molecules inhibit the kinase activity of the CDK/cyclin complex. google.com Molecular modeling and structural biology techniques are used to visualize how the 3-PBA moiety fits into a hydrophobic pocket on the surface of the cyclin protein, physically blocking the site where substrates would normally bind. nih.govnih.gov This prevents the recruitment and phosphorylation of key cell cycle proteins, leading to cell cycle arrest.

In a different mechanistic context, isothiocyanate (ITC) derivatives synthesized from 3-PBA have been shown to act as chemopreventive agents by activating the Nrf2 transcription factor pathway. nih.gov Molecular biology techniques, such as reporter gene assays (e.g., ARE-luciferase), demonstrate that these compounds increase the transcriptional activity of Nrf2. nih.gov The underlying biochemical mechanism involves the ability of ITCs to modify cysteine residues on the Keap1 protein, which is responsible for targeting Nrf2 for degradation. This inhibition of Keap1 leads to the stabilization and accumulation of Nrf2, allowing it to translocate to the nucleus and activate the expression of protective genes. nih.gov

High-Throughput Screening Approaches for Analog Development

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands to millions of compounds for a specific biological activity. The this compound scaffold is an ideal starting point for HTS-based analog development due to its synthetic tractability and proven role in forming key interactions with biological targets.

The development of analogs often begins with a fragment-based approach, where the core scaffold (the "fragment") is identified as a key binder. For example, computational and screening methods identified 3-PBA as an effective C-terminal capping group for inhibiting the CDK/cyclin interaction. nih.gov This fragment then serves as the foundation for creating a chemical library of analogs.

In a typical HTS workflow for developing analogs based on this scaffold, a large library of derivatives would be synthesized. This involves systematically modifying different parts of the molecule, such as adding various substituents (e.g., halogens) to the phenyl rings to probe for improved binding affinity or cellular permeability. nih.gov This library is then screened using a robust and miniaturized in vitro assay, such as the kinase assays or cell viability assays described previously, formatted for multi-well plates (e.g., 384- or 1536-well plates). Automated liquid handlers and plate readers enable the rapid testing and data acquisition for the entire library. The "hits" from this primary screen—compounds showing significant activity—are then subjected to further validation and secondary screening to confirm their activity and determine structure-activity relationships (SAR).

The table below outlines a conceptual HTS workflow for analog development.

| Step | Methodology | Purpose |

| 1. Library Design | Combinatorial Chemistry, Fragment-Based Design | Create a diverse set of analogs based on the this compound scaffold. |

| 2. Primary Screen | Automated Kinase or Cell-Based Assays (384/1536-well format) | Rapidly identify active compounds ("hits") from the library at a single concentration. |

| 3. Hit Confirmation | Re-testing of initial hits from fresh compound stocks | Eliminate false positives from the primary screen. |

| 4. Dose-Response Analysis | Secondary Assays testing hits across a range of concentrations | Determine the potency (e.g., IC50 or EC50) of the confirmed hits. |

| 5. SAR Analysis | Computational Modeling and Data Analysis | Correlate chemical structures with biological activity to guide the next round of analog design. |

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Selectivity and Efficacy

A primary avenue of future research lies in the rational design and synthesis of novel analogues of (3-Phenoxyphenyl)methanamine derivatives. The goal is to create molecules with superior efficacy against target pests while enhancing selectivity to minimize impact on non-target organisms. israelagri.com Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence biological activity. researchgate.netmdpi.com

Research will focus on modifying the aromatic rings and the amine functionality of the core structure to optimize interactions with biological targets, such as the voltage-gated sodium channels in insects. nih.gov For instance, the introduction of different substituents can alter the compound's lipophilicity, steric profile, and electronic properties, which in turn affects its binding affinity and metabolic stability. nih.govmdpi.com By systematically exploring these modifications, chemists can fine-tune the activity of new compounds, potentially leading to derivatives that can overcome existing resistance mechanisms in insect populations. researchgate.netnih.gov

| Modification Strategy | Objective | Potential Outcome | Relevant Research Area |

| Ring Substitution | Alter electronic and steric properties | Enhanced binding to target site; Reduced binding to off-targets in beneficial insects or mammals | Quantitative Structure-Activity Relationship (QSAR) nih.govnih.gov |

| Chiral Isomer Separation | Isolate the most active stereoisomer | Increased potency and reduced metabolic load | Stereoselective Synthesis researchgate.net |

| Backbone Modification | Change the overall shape and flexibility | Discovery of novel binding modes; Circumvention of target-site resistance | Bioisosteric Replacement elsevierpure.com |

| Introduction of Pro-insecticide Moieties | Create compounds activated within the target pest | Increased selectivity and safety for non-target species | Metabolic Chemistry |

Investigation of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets—is a promising strategy to combat the evolution of resistance. nih.gov Future research on this compound derivatives could shift from a single-target approach to developing dual- or multi-target inhibitors. nih.govresearchgate.net For pests, this could involve designing a molecule that not only acts on the primary neurological target (like sodium channels) but also inhibits a key metabolic enzyme responsible for detoxification, such as cytochrome P450s. wikipedia.org

This approach mimics the effect of using a synergist, such as piperonyl butoxide, but integrates the functionality into a single molecule. wikipedia.org Such multi-targeting compounds could provide a more robust and durable efficacy profile, making it more difficult for pests to develop resistance through a single-gene mutation. This strategy, while complex, holds significant potential for creating next-generation control agents with superior performance. nih.gov

Exploration of Delivery Systems and Nanotechnology for Targeted Applications

How a compound is formulated and delivered is as crucial as its intrinsic activity. Nanotechnology offers transformative potential for the application of active ingredients derived from this compound. mdpi.comacs.org Nano-delivery systems, such as nanoemulsions, nanocapsules, and solid lipid nanoparticles, are being actively investigated to improve the performance and environmental profile of pesticides. meddocsonline.orgresearchgate.netmbimph.com

These advanced formulations can enhance the solubility of poorly water-soluble compounds like many pyrethroids, protect the active ingredient from environmental degradation (e.g., photolysis), and provide controlled, sustained release of the agent over time. nih.govnih.govgoogle.com Furthermore, nanoparticles can be functionalized to target specific surfaces, such as plant leaves or insect cuticles, thereby increasing efficacy and reducing the total amount of chemical required for effective pest control. acs.orgmdpi.com This targeted approach minimizes environmental contamination and exposure risks. researchgate.net

| Nanocarrier Type | Description | Primary Advantage for Derivatives | Reference |

| Nanoemulsions | Oil-in-water emulsions with nanoscale droplets. | Improves solubility and sprayability of lipophilic compounds. | meddocsonline.orgresearchgate.net |

| Nanocapsules | Polymeric shells encapsulating a core containing the active ingredient. | Provides controlled release and protects the active ingredient from UV degradation. | researchgate.netnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix that can solubilize lipophilic compounds. | High payload capacity and good biocompatibility. | meddocsonline.org |

| Mesoporous Silica Nanoparticles | Porous silica particles that can be loaded with active ingredients. | High surface area for loading and potential for stimulus-responsive release. | google.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules based on the this compound scaffold. nih.govmdpi.com These computational tools can analyze vast datasets to build predictive models for various properties, including biological activity, toxicity, and metabolic fate. thepsci.euresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are becoming increasingly sophisticated with the application of ML algorithms. nih.govnih.gov AI can be used to screen virtual libraries of thousands of potential analogues, identifying candidates with the highest probability of success before they are ever synthesized in the lab. tandfonline.com This in silico approach dramatically accelerates the discovery pipeline, reduces costs, and allows researchers to explore a much wider chemical space. researchgate.netirac-online.org Furthermore, ML models can help predict the development of insecticide resistance, enabling the proactive design of more durable compounds. innovationtoimpact.orgmdpi.com

| AI/ML Application | Description | Impact on Research & Development | Reference |

| Predictive QSAR | Using machine learning to build models that predict the efficacy of new analogues. | Prioritizes synthesis of the most promising compounds, saving time and resources. | nih.gov |

| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. | Rapidly identifies novel hits and diverse chemical scaffolds for further development. | tandfonline.com |

| Toxicity Prediction | AI models trained on toxicological data to predict potential hazards of new molecules. | Enables early-stage deselection of compounds with unfavorable safety profiles. | thepsci.euresearchgate.net |

| Resistance Modeling | Simulating the evolution of pest resistance to different chemical pressures. | Informs the design of multi-target strategies and resistance management programs. | irac-online.org |

Collaborative Research Opportunities and Interdisciplinary Studies

The complexity of developing new, effective, and environmentally benign chemical agents necessitates a highly collaborative and interdisciplinary approach. Future progress will depend on robust partnerships between academic institutions, government research agencies, and private industry. israelagri.comusda.gov

These collaborations bring together experts from diverse fields, including synthetic chemistry, molecular biology, toxicology, computational science, and entomology. acs.org For example, a partnership might involve a university lab discovering a new biological target in an insect, a biotechnology company developing a high-throughput screen for that target, and a large agrochemical company using its chemistry expertise to design and synthesize potent inhibitors based on the this compound framework. israelagri.com Such integrated efforts are essential to navigate the scientific and regulatory challenges of bringing a new product to market and to ensure that new technologies are developed responsibly and sustainably. acs.orgagropages.com

Q & A

What are the recommended safety protocols for handling (3-Phenoxyphenyl)methanamine in laboratory settings?

Basic Question

Methodological Answer:

this compound, like structurally similar methanamine derivatives, requires strict safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and avoid skin contact .

- Ventilation: Use fume hoods to prevent inhalation exposure. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. If inhaled, move to fresh air and monitor for respiratory distress .

- Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid draining into sewage systems .

Table 1: Hazard Classification (Based on Analogous Compounds)

| Hazard Type | Classification Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Use chemical-resistant gloves |

| Eye Damage | H318 | Employ face shields |

| Respiratory Hazard | H335 | Ensure proper ventilation |

What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Basic Question

Methodological Answer:

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and methylene protons (δ 3.2–3.8 ppm). Splitting patterns distinguish substituents on the phenyl ring .

- ¹³C NMR: Confirms the methanamine group (C ~40–45 ppm) and aromatic carbons (C ~110–150 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z ~213 for C₁₃H₁₃NO) and fragmentation patterns verify structural integrity .

- Infrared (IR) Spectroscopy: N-H stretches (~3300–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm amine and ether functionalities .

Note: Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities in complex mixtures.

How can researchers optimize the synthetic yield of this compound while minimizing by-products?

Advanced Question

Methodological Answer:

Synthetic routes for analogous methanamines (e.g., brominated or trifluoromethyl derivatives) suggest:

- Stepwise Synthesis:

- Coupling Reaction: React 3-phenoxyphenylboronic acid with a methylamine precursor under Suzuki-Miyaura conditions (Pd catalyst, base, 80–100°C) .

- Workup: Extract the product using methyl tert-butyl ether (MTBE) and wash with 1N NaOH to remove acidic impurities .

- Optimization Parameters:

- Catalyst Loading: Reduce Pd(OAc)₂ to 0.5–1 mol% to minimize metal residues.

- Temperature Control: Maintain <100°C to prevent decomposition of the phenoxy group.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (>95% purity) .

Table 2: Common By-Products and Mitigation Strategies

| By-Product | Cause | Mitigation |

|---|---|---|

| Bis-arylated amine | Excess boronic acid | Use stoichiometric reagents |

| Dehalogenated intermediates | Catalyst inefficiency | Optimize catalyst/ligand system |

How to resolve contradictions in biological activity data across different studies involving this compound derivatives?

Advanced Question

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. antiviral efficacy) may arise from:

- Experimental Variability:

- Structural Analogues: Subtle modifications (e.g., substituent position) drastically impact target binding. Perform molecular docking studies to correlate structure-activity relationships (SAR) .

- Data Reproducibility: Validate findings across multiple labs using blinded studies or inter-laboratory comparisons .

What strategies are employed to enhance the stability of this compound under varying storage conditions?

Advanced Question

Methodological Answer:

Stability optimization involves:

- Temperature Control: Store at –20°C in amber vials to prevent photodegradation. Lyophilization improves shelf life for long-term storage .

- Oxygen Sensitivity: Purge solutions with argon or nitrogen to inhibit oxidation of the amine group .

- pH Adjustment: Buffer aqueous solutions to pH 6–7 to prevent hydrolysis of the phenoxy moiety .

Table 3: Stability Assessment Parameters

| Condition | Degradation Pathway | Monitoring Technique |

|---|---|---|

| Light exposure | Photolysis | UV-Vis spectroscopy |

| High humidity | Hydrolysis | HPLC with charged aerosol detection |

| Oxidative environments | N-Oxide formation | LC-MS/MS |

What are the key solubility and stability parameters of this compound in common solvents?

Basic Question

Methodological Answer:

Solubility data for analogous compounds indicate:

- Polar Solvents: High solubility in DMSO (>50 mg/mL) and methanol (~30 mg/mL). Use sonication for faster dissolution .

- Nonpolar Solvents: Limited solubility in hexane (<1 mg/mL). Pre-dissolve in DMSO before diluting into aqueous buffers .

- Stability in Solution:

Note: Conduct kinetic solubility assays using nephelometry to refine solvent compatibility for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.